Methoxy‑Driven Enhancement of PI3Kα Enzymatic Inhibition in a Head‑to‑Head Triazine Series
In a focused pyridyltriazine series, replacement of the 6‑methoxypyridin‑3‑yl‑amino moiety with a non‑methoxylated pyridin‑3‑yl‑amino group (comparator: des‑methoxy analog) resulted in a ≥10‑fold drop in PI3Kα enzymatic IC₅₀ [1]. The target‑derived compound (AMG 511 lead) bearing the 6‑methoxypyridin‑3‑yl‑amino substituent exhibited PI3Kα IC₅₀ < 1 nM, whereas the des‑methoxy comparator showed IC₅₀ ≈ 10 nM under identical assay conditions [1].
| Evidence Dimension | PI3Kα enzymatic inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | < 1 nM (AMG 511 lead containing the 6‑methoxypyridin‑3‑yl‑amino group) |
| Comparator Or Baseline | ≈ 10 nM (des‑methoxy pyridin‑3‑yl‑amino analog) |
| Quantified Difference | ≥ 10‑fold improvement in potency |
| Conditions | PI3Kα HTRF enzymatic assay, recombinant human PI3Kα, pH 7.0, 100 μM ATP |
Why This Matters
The ≥10‑fold potency differential directly translates into lower required compound loading in biochemical and cellular assays, reducing cost per data point and minimizing off‑target risk caused by high test concentrations.
- [1] Norman, M. H. et al. Selective Class I Phosphoinositide 3‑Kinase Inhibitors: Optimization of a Series of Pyridyltriazines Leading to the Identification of a Clinical Candidate, AMG 511. J. Med. Chem. 2012, 55 (17), 7796–7816. https://doi.org/10.1021/jm300846z View Source
